molecular formula C9H4BrCl2N B13923539 2-Bromo-5,7-dichloroquinoline

2-Bromo-5,7-dichloroquinoline

Cat. No.: B13923539
M. Wt: 276.94 g/mol
InChI Key: VRVDNGYRNLRMEB-UHFFFAOYSA-N
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Description

2-Bromo-5,7-dichloroquinoline is a heterocyclic aromatic compound with the molecular formula C9H4BrCl2N. It is a derivative of quinoline, a structure that consists of a benzene ring fused to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5,7-dichloroquinoline typically involves the bromination and chlorination of quinoline derivatives. One common method includes the reaction of 2-chloroquinoline with bromine in the presence of a catalyst to introduce the bromine atom at the 2-position . The reaction conditions often involve heating the reactants in a solvent such as acetic acid or dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5,7-dichloroquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different quinoline derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives with different functional groups, while oxidation and reduction reactions can produce quinoline N-oxides or reduced quinoline compounds .

Scientific Research Applications

2-Bromo-5,7-dichloroquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-5,7-dichloroquinoline involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5,7-dichloroquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for synthesizing specialized derivatives with targeted biological activities or material properties .

Properties

Molecular Formula

C9H4BrCl2N

Molecular Weight

276.94 g/mol

IUPAC Name

2-bromo-5,7-dichloroquinoline

InChI

InChI=1S/C9H4BrCl2N/c10-9-2-1-6-7(12)3-5(11)4-8(6)13-9/h1-4H

InChI Key

VRVDNGYRNLRMEB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1C(=CC(=C2)Cl)Cl)Br

Origin of Product

United States

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